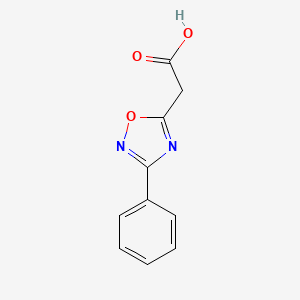

2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid

Description

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic acid is a heterocyclic carboxylic acid featuring a 1,2,4-oxadiazole core substituted with a phenyl group at the 3-position and an acetic acid moiety at the 5-position. This compound is of significant interest in medicinal chemistry due to its structural versatility and bioactivity. The 1,2,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding interactions, making it a privileged scaffold in drug design . Derivatives of this compound have demonstrated applications as aldose reductase inhibitors, proteasome inhibitors, and antimicrobial agents, with modifications to the phenyl or acetic acid groups critically influencing activity .

Properties

IUPAC Name |

2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-9(14)6-8-11-10(12-15-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUATJKDOQCWME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801279791 | |

| Record name | 3-Phenyl-1,2,4-oxadiazole-5-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801279791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27349-43-5 | |

| Record name | 3-Phenyl-1,2,4-oxadiazole-5-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27349-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-1,2,4-oxadiazole-5-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801279791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents. For instance, the reaction of benzohydrazide with chloroacetic acid under basic conditions can yield the desired oxadiazole compound . Another approach involves the use of isatoic anhydrides and amidoximes in a NaOH-DMSO medium at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and reaction conditions is tailored to minimize costs and environmental impact while maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring or the phenyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized oxadiazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance, modifications of 1,2,4-oxadiazoles have shown effectiveness against pathogenic bacteria such as Clostridioides difficile and multidrug-resistant Enterococcus faecium . Specifically, derivatives of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid have been explored for their potential as novel antimicrobial agents.

Cancer Treatment

Several studies highlight the anticancer potential of 1,2,4-oxadiazole derivatives. For example, compounds derived from this scaffold have demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and SK-MEL-2 (melanoma) . The mechanism often involves the induction of apoptosis through pathways involving p53 activation and caspase cleavage .

Table 1: Anticancer Activity of 1,2,4-Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 0.65 | Apoptosis via p53 activation |

| Other Derivative A | SK-MEL-2 | 2.41 | Caspase activation |

| Other Derivative B | PANC-1 | 0.75 | HDAC inhibition |

Nematocidal Activity

Recent findings suggest that certain derivatives of the 1,2,4-oxadiazole class exhibit remarkable nematocidal activity. For instance, one compound demonstrated superior efficacy against Bursaphelenchus xylophilus, outperforming traditional nematicides like avermectin . This highlights the potential of these compounds in agricultural pest control.

Study on Antimicrobial Efficacy

A study focused on the modification of 1,2,4-oxadiazole compounds aimed at enhancing their permeability and targeting specific gastrointestinal pathogens. The results indicated that certain analogues maintained antimicrobial activity while being less permeable to intestinal cells . This selective targeting could lead to improved treatment outcomes for gastrointestinal infections.

Investigation into Cancer Therapeutics

Another comprehensive study explored the structure-activity relationship of oxadiazole derivatives in cancer treatment. It was found that specific substitutions on the oxadiazole ring significantly enhanced anticancer activity against various cell lines . The research emphasized the need for further structural modifications to optimize pharmacological profiles.

Mechanism of Action

The mechanism of action of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through interactions with active sites. For example, oxadiazole derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing neurotransmission . The compound’s interactions with molecular targets and pathways are often studied using computational modeling and biochemical assays.

Comparison with Similar Compounds

Positional Isomers and Chain Modifications

- 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic Acid (CAS 875164-21-9): Structure: Features a butanoic acid chain instead of acetic acid. Properties: Molecular weight 232.23 g/mol; soluble in chloroform, methanol, and DMSO. Applications: Used in research for its extended chain length, which may improve membrane permeability compared to the shorter acetic acid derivative .

- 2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)acetic Acid (CAS 1411655-63-4): Structure: Substituted with a 4-chlorophenyl group.

Heteroatom and Functional Group Variations

- 2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic Acid: Structure: Replaces the oxygen-linked acetic acid with a sulfanyl group.

- 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic Acid (CAS 60510-51-2):

Aldose Reductase Inhibition

- 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic Acid Derivatives :

- Comparison with 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic Acid: Activity: Elongated chain reduces inhibitory potency (IC₅₀ > 1 µM), highlighting the importance of acetic acid’s compact structure .

Proteasome Inhibition

- N-Isopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide Derivatives: Example: 2-(4-Fluorophenoxy)-N-isopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide (11s) shows IC₅₀ = 12 nM. Key Feature: The isopropylamide group enhances proteasome binding via hydrophobic interactions, unlike the free carboxylic acid in this compound .

Solubility and Stability

| Compound | Solubility | Stability in DMSO |

|---|---|---|

| This compound | Low in water; moderate in DMSO | Stable ≥24 hours |

| 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic Acid | High in chloroform/methanol | Stable ≥48 hours |

| Sodium 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoate | High in aqueous buffers | Hygroscopic |

Key Research Findings

- SAR Insights : The phenyl group at the 3-position is critical for activity; substitution with electron-donating groups (e.g., methoxy) enhances potency, while bulky substituents (e.g., benzyl) reduce it .

Biological Activity

2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid is a compound that belongs to the oxadiazole family, known for its diverse biological activities. The unique structure of this compound, which includes an oxadiazole ring and a phenyl group, contributes to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of monoamine oxidases (MAO-A and MAO-B), which are involved in the metabolism of neurotransmitters. For instance, derivatives of oxadiazole have demonstrated significant inhibitory activity against these enzymes, with IC50 values indicating their potency compared to established inhibitors like biperiden and methylene blue .

- Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit antimicrobial properties against various pathogens. Studies have reported compounds with similar structures showing activity against resistant strains of bacteria such as Clostridioides difficile and Enterococcus faecium, suggesting that this compound may also possess similar capabilities .

Biological Activities

The biological activities associated with this compound include:

- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in cellular models.

- Anticancer Properties : Various studies have indicated that oxadiazole derivatives can induce apoptosis in cancer cell lines. For example, certain derivatives have shown cytotoxic effects against human leukemia and breast cancer cell lines .

- Neuroprotective Effects : The ability to inhibit MAO enzymes suggests potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases .

Case Studies and Experimental Results

Several studies have been conducted to evaluate the biological activities of oxadiazole derivatives:

Q & A

Basic: What are the common synthetic routes for 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves cyclization reactions between amidoxime derivatives and activated carbonyl compounds. A validated approach includes:

- Reacting benzamidoxime with ethyl acetoacetate or substituted malonic acid derivatives under reflux conditions (e.g., ethanol, 80–100°C for 6–12 hours) to form the oxadiazole core .

- Acidic or basic hydrolysis of ester intermediates to yield the acetic acid moiety, followed by purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Optimization strategies: Use microwave-assisted synthesis to reduce reaction time (e.g., 150°C for 20 minutes in DMF) and improve yields by 15–20% . Monitor pH (6.5–7.5) during hydrolysis to prevent side reactions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- 1H NMR : Expect a singlet for the oxadiazole proton (δ 8.1–8.3 ppm) and a triplet for the acetic acid methylene group (δ 3.8–4.0 ppm, J = 6–8 Hz). Aromatic protons from the phenyl ring appear as multiplet signals (δ 7.3–7.6 ppm) .

- 13C NMR : The oxadiazole carbons resonate at δ 165–170 ppm, while the carboxylic acid carbon appears at δ 170–175 ppm .

- IR : Strong absorption bands at 1740–1680 cm⁻¹ (C=O stretch of carboxylic acid) and 1600–1550 cm⁻¹ (C=N/C-O of oxadiazole) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (60:40) mobile phase to assess purity (>95%) .

Basic: What in vitro biological screening models have been used to evaluate the bioactivity of this compound?

Methodological Answer:

- Antifungal Activity : Test against Candida albicans and Aspergillus fumigatus using serial microdilution (CLSI M27/M38 guidelines). Reported MIC values range from 8–32 µg/mL .

- Toxicity : Assess via Artemia salina lethality assay (LC50 < 100 µg/mL indicates low toxicity) .

- Enzyme Inhibition : Evaluate aldose reductase (ALR2) inhibition using recombinant human ALR2 and DL-glyceraldehyde as substrate. IC50 values for analogs are ~0.5 µM .

- Genotoxicity : Perform Ames test (Salmonella typhimurium TA98/TA100 strains) to detect mutagenic potential .

Advanced: How can researchers resolve discrepancies in reported bioactivity data across different studies?

Methodological Answer:

- Standardize Assay Conditions : Variations in fungal strains (e.g., C. albicans ATCC vs. clinical isolates) and culture media (RPMI vs. Sabouraud dextrose) significantly impact MIC values. Use CLSI guidelines for reproducibility .

- Control for Solubility : Poor aqueous solubility may lead to false negatives. Include co-solvents (e.g., DMSO ≤1%) and confirm compound stability via HPLC .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare datasets. For example, antifungal results may show p < 0.05 variability due to inoculum size differences .

Advanced: What computational strategies are employed to rationalize the structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with ALR2 (PDB ID: 2FZD). The oxadiazole ring forms hydrogen bonds with Trp111, while the acetic acid moiety binds to the catalytic triad (Tyr48, His110) .

- QSAR Modeling : Apply CoMFA/CoMSIA on analogs to identify steric/electronic drivers (e.g., electron-withdrawing substituents on the phenyl group enhance antifungal activity) .

- MD Simulations : Run 100 ns trajectories (AMBER force field) to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable enzyme-ligand complexes .

Advanced: What are the challenges in scaling up the synthesis of this compound while maintaining green chemistry principles?

Methodological Answer:

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethyl acetate to reduce environmental toxicity .

- Catalysis : Use immobilized lipases (e.g., Novozym 435) for ester hydrolysis, achieving 85% yield with minimal waste .

- Waste Management : Implement in-line distillation to recover solvents (e.g., ethanol) and reduce E-factor by 30% .

- Process Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .

Advanced: How does the compound’s electronic structure influence its reactivity in substitution reactions?

Methodological Answer:

- Electrophilic Substitution : The electron-deficient oxadiazole ring directs electrophiles (e.g., NO2⁺) to the phenyl group’s para position. React in H2SO4/HNO3 at 0–5°C for regioselective nitration .

- Nucleophilic Substitution : The acetic acid’s α-carbon undergoes SN2 reactions with amines (e.g., methylamine in THF, 60°C) to form amide derivatives .

- DFT Calculations : HOMO density maps (B3LYP/6-31G*) show nucleophilic attack favors the oxadiazole’s N2 position due to higher electron density .

Advanced: What strategies are recommended for improving the compound’s pharmacokinetic properties in preclinical studies?

Methodological Answer:

- Prodrug Design : Synthesize methyl ester analogs to enhance oral bioavailability. Hydrolysis in plasma (t1/2 = 2–4 hours) regenerates the active acid form .

- Lipid Nanoparticles : Encapsulate the compound in PEGylated liposomes (size: 100–150 nm) to improve solubility and brain penetration .

- Metabolic Stability : Test in liver microsomes (human/rat). Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) reduces clearance by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.